molecular formula C14H14N2O4S B2408642 (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide CAS No. 865616-73-5

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide

Cat. No.: B2408642
CAS No.: 865616-73-5
M. Wt: 306.34
InChI Key: JFJYXHOZEQWVSQ-RMKNXTFCSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-15-21(18,19)13-7-4-11(5-8-13)16-14(17)9-6-12-3-2-10-20-12/h2-10,15H,1H3,(H,16,17)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJYXHOZEQWVSQ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S and a molecular weight of 306.34 g/mol. Its structure features a furan ring, an acrylamide moiety, and a sulfonamide group, which are known to contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:

  • Inhibition of Enzyme Activity : Compounds with acrylamide structures often inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The furan moiety can contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infections.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of related compounds:

Activity TypeCompound ExampleBiological EffectReference
Anticancer(E)-3-(furan-2-yl)-N-(4-sulfonamide)Inhibition of tumor cell growth
Antimicrobial5-(furan-2-yl)-1H-pyrazoleBactericidal activity against E. coli
Antioxidant2-furylmethanamineScavenging free radicals

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial effects of related furan derivatives. The study demonstrated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibiotics.

Research Findings

Recent research has provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Bioavailability : Studies suggest that modifications to the sulfonamide group can enhance solubility and bioavailability.
  • Toxicity Profiles : Preliminary toxicity assessments indicate a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. Research indicates that derivatives of acrylamide compounds can inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth. For instance, studies have shown that compounds similar to (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide exhibit STAT3 inhibitory activity, which is crucial in cancer progression and survival .

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its unique chemical structure allows for the formation of polymers that possess desirable properties such as thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and other applications where durability is essential .

Functional Materials

The incorporation of furan and sulfamoyl groups into polymer matrices has been shown to improve the materials' responsiveness to environmental stimuli, making them suitable for applications in smart materials and sensors .

Anticancer Research

A study published in a peer-reviewed journal explored the effects of various acrylamide derivatives on cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further drug development .

Polymer Development

In another study focusing on polymer synthesis, researchers successfully synthesized a new class of polymers using this compound as a building block. These polymers demonstrated enhanced mechanical properties compared to traditional materials, indicating their potential use in high-performance applications .

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